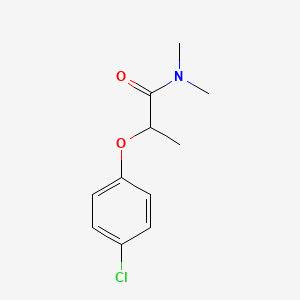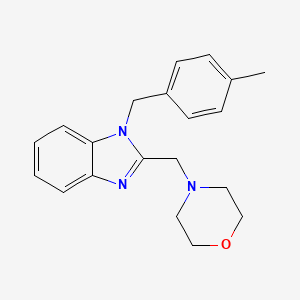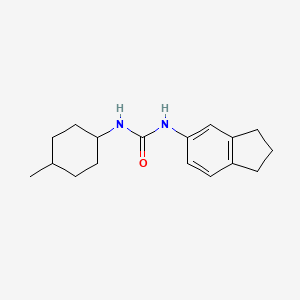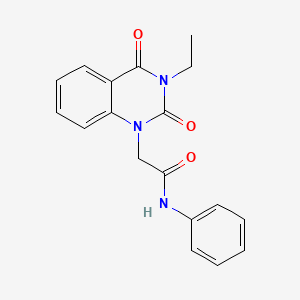
2-(4-chlorophenoxy)-N,N-dimethylpropanamide
説明
2-(4-chlorophenoxy)-N,N-dimethylpropanamide, also known as clofencet, is a synthetic compound that belongs to the family of amides. It has been studied for its potential use as a herbicide and insecticide due to its ability to disrupt the growth of plants and insects. In
作用機序
Clofencet exerts its herbicidal and insecticidal effects by inhibiting the activity of the enzyme acetolactate synthase (ALS) in plants and insects. ALS is a key enzyme in the biosynthesis of branched-chain amino acids, which are essential for plant and insect growth. By inhibiting ALS, 2-(4-chlorophenoxy)-N,N-dimethylpropanamide disrupts the biosynthesis of these amino acids, leading to growth inhibition and ultimately death of the plant or insect.
Biochemical and Physiological Effects:
Clofencet has been shown to have a variety of biochemical and physiological effects on plants and insects. In plants, 2-(4-chlorophenoxy)-N,N-dimethylpropanamide inhibits the biosynthesis of branched-chain amino acids, leading to growth inhibition and ultimately death. In insects, 2-(4-chlorophenoxy)-N,N-dimethylpropanamide has been shown to disrupt the development of larvae, leading to reduced growth and ultimately death.
実験室実験の利点と制限
Clofencet has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for use in experiments. Additionally, its selective toxicity towards certain plant and insect species makes it a useful tool for studying plant growth and development. However, 2-(4-chlorophenoxy)-N,N-dimethylpropanamide also has limitations, including its potential toxicity towards non-target organisms and its limited solubility in water.
将来の方向性
There are several future directions for the use of 2-(4-chlorophenoxy)-N,N-dimethylpropanamide in scientific research. One potential application is in the study of plant growth and development, where 2-(4-chlorophenoxy)-N,N-dimethylpropanamide could be used to selectively inhibit the growth of certain plant species. Additionally, 2-(4-chlorophenoxy)-N,N-dimethylpropanamide could be further studied for its potential use as a herbicide and insecticide, with a focus on improving its selectivity and reducing its potential toxicity towards non-target organisms. Finally, 2-(4-chlorophenoxy)-N,N-dimethylpropanamide could be studied for its potential use as a chemical tool in the study of ALS and other enzymes involved in the biosynthesis of branched-chain amino acids.
科学的研究の応用
Clofencet has been extensively studied for its potential use as a herbicide and insecticide. It has been shown to have selective toxicity towards certain plant and insect species, making it a promising candidate for use in agriculture. Additionally, 2-(4-chlorophenoxy)-N,N-dimethylpropanamide has been studied for its potential use as a chemical tool in the study of plant growth and development.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N,N-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(11(14)13(2)3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIPTCBSNLWIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N,N-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4754220.png)
![2-{2-[(4-isopropylbenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4754228.png)
![5,5'-[1,4-piperazinediylbis(2-oxo-2-ethyl-1-ylidene)]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B4754242.png)
![2-({4-[(2-methoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B4754252.png)


![2-(4-nitrophenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4754279.png)
![2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4754281.png)

![3-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4754302.png)
![2-amino-5-(3-bromo-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4754307.png)
![1-[3-(4-fluorophenyl)propanoyl]indoline](/img/structure/B4754310.png)

![7-tert-butyl-1,3-dimethyl-8-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4754318.png)